molecular formula C18H18N4OS B11367031 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11367031
M. Wt: 338.4 g/mol
InChI Key: FHYSSRUYLVHDBS-UHFFFAOYSA-N
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Description

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a piperidine ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Phenyl Group Introduction: The phenyl group is usually introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thienopyrimidine in the presence of a palladium catalyst.

    Piperidine Ring Formation: The piperidine ring can be formed through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyrimidine intermediate.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, often in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide can be compared with other thienopyrimidine derivatives and piperidine-containing compounds. Similar compounds include:

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with a piperidine ring but different functional groups attached to it.

Uniqueness: The unique combination of the thienopyrimidine core, phenyl group, and piperidine ring in this compound provides it with distinct chemical properties and potential biological activities that may not be present in other similar compounds.

Comparison with Similar Compounds

  • 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
  • 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-sulfonamide
  • 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-amine

This detailed overview provides a comprehensive understanding of 1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N4OS/c19-16(23)13-6-8-22(9-7-13)17-15-14(12-4-2-1-3-5-12)10-24-18(15)21-11-20-17/h1-5,10-11,13H,6-9H2,(H2,19,23)

InChI Key

FHYSSRUYLVHDBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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